2-Methyl-5-(4-methylphenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(9-13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCSNDDSKGAZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Methyl 5 4 Methylphenyl Benzoic Acid
Derivatization and Functionalization Strategies for 2-Methyl-5-(4-methylphenyl)benzoic acid
Substitution Reactions on the Aromatic Ring
Detailed research findings on the specific substitution reactions on the aromatic rings of this compound are not extensively available in the reviewed literature. However, based on the principles of electrophilic aromatic substitution, the directing effects of the existing substituents—a methyl group, a carboxylic acid group, and a 4-methylphenyl (p-tolyl) group—can be analyzed to predict the regioselectivity of further substitutions.
The benzoic acid ring contains three substituents:
-COOH (Carboxylic acid group): This is a deactivating and meta-directing group.
-CH₃ (Methyl group): This is an activating and ortho-, para-directing group.
-C₆H₄CH₃ (4-methylphenyl group): This is a bulky activating and ortho-, para-directing group.
The interplay of these groups will determine the position of any new substituent. The activating methyl and p-tolyl groups will primarily direct incoming electrophiles, while the deactivating carboxylic acid group will hinder substitution and direct meta to its position. The positions ortho to the strongly activating methyl and p-tolyl groups are the most likely sites for substitution. However, steric hindrance from the bulky p-tolyl group and the adjacent methyl group will also play a significant role in determining the final product distribution.
The p-tolyl ring has a methyl group, which is activating and ortho-, para-directing. Therefore, electrophilic substitution on this ring would be directed to the positions ortho to the methyl group.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid.
Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).
Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst (e.g., AlCl₃).
Without specific experimental data, the precise outcomes of these reactions on this compound remain theoretical.
Novel Synthetic Route Development for Enhanced Selectivity and Yield
The construction of the biaryl scaffold of this compound is a key challenge, and modern cross-coupling reactions offer a powerful tool for this purpose. While specific literature for this exact isomer is sparse, methodologies developed for the synthesis of the structurally related 2-(4-methylphenyl)benzoic acid provide a strong basis for developing selective and high-yield routes.
A promising approach involves a palladium-catalyzed cross-coupling reaction between a derivative of 2-methyl-5-bromobenzoic acid and a 4-methylphenyl organometallic reagent. A notable strategy is the adaptation of the Suzuki-Miyaura coupling, which is widely used for the formation of C-C bonds between aromatic rings.
A hypothetical high-yield synthesis could be envisioned as follows:
Preparation of Starting Materials: 5-Bromo-2-methylbenzoic acid would be a key precursor. This could be coupled with 4-methylphenylboronic acid.
Suzuki-Miyaura Coupling: The reaction would be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium salt and a suitable ligand, and a base. The choice of solvent, base, and reaction temperature would be critical to optimize the yield and selectivity.
Another innovative approach, detailed in patents for the synthesis of 2-(4-methylphenyl)benzoic acid esters, utilizes the coupling of a sulfonic derivative of a salicylate (B1505791) with an arylzinc compound. google.com This Negishi-type coupling has been shown to proceed with good yields. Adapting this to the target molecule would involve starting with a suitably substituted methyl 5-bromo-2-methylbenzoate. The bromo-ester would then be coupled with p-tolylzinc bromide in the presence of a palladium or nickel catalyst. google.com
The final step in these ester-based routes would be the hydrolysis of the ester group to the carboxylic acid, which is typically a high-yielding reaction.
Catalytic Systems in the Synthesis of this compound and Its Analogs
The choice of catalytic system is paramount in the cross-coupling strategies for synthesizing this compound and its analogs, directly impacting yield, selectivity, and reaction conditions. Palladium- and nickel-based catalysts are the most extensively studied for these types of transformations. google.comgoogle.com
For Suzuki-Miyaura type couplings, a variety of palladium catalysts have proven effective in the synthesis of biphenyl (B1667301) carboxylic acids. researchgate.net These often consist of a palladium source, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a phosphine (B1218219) ligand.
In the context of Negishi-type couplings for the synthesis of the analogous 2-(4-methylphenyl)benzoic acid esters, specific catalytic systems have been detailed. google.com These provide a blueprint for the synthesis of the target molecule.
One such system employs a palladium catalyst, for example, a mixture of palladium chloride (PdCl₂) and triphenylphosphine (B44618) (PPh₃). google.com The reaction couples a sulfonic derivative of a benzoate (B1203000) with p-tolylzinc bromide. The use of triphenylphosphine as a ligand helps to stabilize the palladium catalyst and facilitate the catalytic cycle. Another effective palladium-based system mentioned is 10% Palladium on carbon (Pd-C) with triphenylphosphine. google.com
Nickel catalysts have also been explored for similar cross-coupling reactions. For instance, a system comprising nickel chloride (NiCl₂) and triphenylphosphine has been used, although in some reported cases for related compounds, this resulted in lower selectivity compared to palladium catalysts. google.comgoogle.com
Below is a table summarizing catalytic systems used in the synthesis of the closely related methyl 2-(4-methylphenyl)benzoate, which are anticipated to be effective for the synthesis of methyl 2-methyl-5-(4-methylphenyl)benzoate.
| Catalyst | Ligand | Coupling Partner 1 | Coupling Partner 2 | Solvent | Yield | Reference |
| Palladium Chloride (PdCl₂) | Triphenylphosphine (PPh₃) | Methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate | p-Tolylzinc bromide | Tetrahydrofuran | 50% | google.com |
| 10% Palladium on Carbon (Pd-C) | Triphenylphosphine (PPh₃) | Methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate | p-Tolylzinc bromide | Tetrahydrofuran | 50% | google.com |
| Nickel Chloride (NiCl₂) | Triphenylphosphine (PPh₃) | Methyl 2-(methanesulfonyloxy)benzoate | p-Tolylzinc bromide | Tetrahydrofuran | - | google.com |
The development of more advanced catalytic systems, potentially involving more sophisticated phosphine ligands or N-heterocyclic carbenes, could lead to further improvements in the synthesis of this compound, offering higher yields, lower catalyst loadings, and milder reaction conditions.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 5 4 Methylphenyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Proton (¹H) NMR Analysis for Structural Confirmation
The ¹H NMR spectrum of 2-Methyl-5-(4-methylphenyl)benzoic acid is anticipated to display a series of distinct signals corresponding to the different types of protons present in the molecule. The integration of these signals would correspond to the number of protons in each unique environment.
The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding capabilities. The aromatic region of the spectrum, between 7.0 and 8.5 ppm, would exhibit a complex pattern of signals corresponding to the seven protons on the two phenyl rings. The protons on the benzoic acid ring would likely appear as a set of coupled multiplets, with their specific chemical shifts influenced by the positions of the methyl and p-tolyl substituents. Similarly, the protons on the p-tolyl group would present as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring.
Furthermore, two sharp singlets would be expected in the aliphatic region of the spectrum. The signal for the methyl group attached to the benzoic acid ring would likely appear around 2.5 ppm, while the methyl group on the p-tolyl substituent would resonate at a slightly different chemical shift, also in the range of 2.3-2.6 ppm.
A hypothetical ¹H NMR data table is presented below to illustrate the expected chemical shifts and multiplicities.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |
| Aromatic Protons | 7.0 - 8.5 | Multiplets | 7H |
| Benzoic Acid Methyl (-CH₃) | ~2.5 | Singlet | 3H |
| p-Tolyl Methyl (-CH₃) | ~2.4 | Singlet | 3H |
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, a total of 16 distinct carbon signals are expected, corresponding to each unique carbon atom in the structure.
The carbonyl carbon of the carboxylic acid group is anticipated to be the most downfield signal, typically appearing in the range of 165-185 ppm. The aromatic region, between 120 and 150 ppm, would show a series of signals for the twelve carbons of the two phenyl rings. The chemical shifts of these carbons would be influenced by the attached functional groups, with the carbons bearing the carboxylic acid, methyl, and phenyl substituents showing distinct shifts. The quaternary carbons, those directly bonded to other non-hydrogen atoms, would generally exhibit lower intensity signals compared to the protonated carbons.
In the aliphatic region, two signals would correspond to the two methyl groups. The carbon of the methyl group attached to the benzoic acid ring and the carbon of the methyl group on the p-tolyl ring are expected to resonate at slightly different chemical shifts, typically in the range of 15-25 ppm.
A hypothetical ¹³C NMR data table is provided below to summarize the expected chemical shifts.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 165 - 185 |
| Aromatic Carbons | 120 - 150 |
| Benzoic Acid Methyl (-CH₃) | 15 - 25 |
| p-Tolyl Methyl (-CH₃) | 15 - 25 |
Two-Dimensional NMR Techniques for Connectivity Analysis
To definitively assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
A COSY spectrum would reveal the correlations between coupled protons, helping to delineate the spin systems within the aromatic rings. For instance, it would show which protons are adjacent to each other on each of the phenyl rings.
An HSQC experiment would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the protonated aromatic and methyl carbons.
Vibrational Spectroscopy Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations present in a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations.
A sharp and intense absorption peak corresponding to the C=O (carbonyl) stretching of the carboxylic acid would be observed in the region of 1680-1710 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. The spectrum would also display multiple bands in the 1400-1600 cm⁻¹ region, which are characteristic of C=C stretching vibrations within the aromatic rings. The C-O stretching of the carboxylic acid would likely appear as a medium to strong band between 1210 and 1320 cm⁻¹.
Furthermore, C-H stretching vibrations of the methyl groups and the aromatic rings would be observed around 2850-3100 cm⁻¹. Out-of-plane C-H bending vibrations in the aromatic rings, which can be indicative of the substitution pattern, would appear in the 690-900 cm⁻¹ region.
A summary of the expected FT-IR absorption bands is presented in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H Stretch (Aromatic & Methyl) | 2850 - 3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium to Strong |
| C-H Bend (Aromatic) | 690 - 900 | Medium |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic C=C stretching vibrations, typically in the 1580-1620 cm⁻¹ range. The symmetric stretching of the C-C bonds of the phenyl rings would also give rise to characteristic Raman bands.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information on the molecular weight of a compound and yields a characteristic fragmentation pattern that serves as a molecular fingerprint. For this compound (C₁₅H₁₄O₂), the molecular weight is 226.27 g/mol . The EI-MS spectrum is expected to show a molecular ion peak ([M]⁺•) at m/z 226.
The fragmentation of the molecular ion is governed by the functional groups present—a carboxylic acid, two methyl groups, and a biphenyl (B1667301) core. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for aromatic carboxylic acids involve the loss of neutral fragments from the carboxyl group. docbrown.info The expected primary fragments for this compound are detailed in the table below. The base peak, corresponding to the most stable and abundant fragment ion, is often the acylium ion formed by the loss of a hydroxyl radical. docbrown.info
| m/z Value | Proposed Fragment Ion | Neutral Loss | Formula of Lost Neutral |
|---|---|---|---|
| 226 | [C₁₅H₁₄O₂]⁺• (Molecular Ion) | - | - |
| 211 | [M - CH₃]⁺ | Methyl radical | •CH₃ |
| 209 | [M - OH]⁺ | Hydroxyl radical | •OH |
| 181 | [M - COOH]⁺ | Carboxyl radical | •COOH |
| 166 | [M - COOH - CH₃]⁺ | Carboxyl and Methyl radicals | •COOH, •CH₃ |
| 165 | [M - COOH - H - CH₃]⁺ | Loss of H from [M - COOH - CH₃]⁺ | H• |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a powerful tool for identifying and quantifying individual components within a sample. This technique is crucial for assessing the purity of synthesized this compound.
In a typical GC-MS analysis, the sample is vaporized and passed through a chromatographic column, where compounds are separated based on their boiling points and affinity for the column's stationary phase. Due to the polarity of the carboxylic acid group, which can lead to poor peak shape and adsorption on the column, derivatization is often performed. researchgate.net Esterification of the carboxylic acid, for example, to its methyl ester, reduces polarity and improves volatility, resulting in better chromatographic separation. researchgate.net As each component elutes from the column, it is introduced into the mass spectrometer, which provides a mass spectrum for identification. The purity of the target compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. This allows for the identification and quantification of any impurities, such as unreacted starting materials or by-products from the synthesis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a ground state to a higher energy excited state. The structure of this compound contains multiple chromophores—the two phenyl rings and the carboxyl group—which give rise to characteristic absorption bands.
The electronic spectrum is expected to be dominated by π → π* transitions associated with the conjugated biphenyl system and the benzoic acid moiety. Aromatic compounds typically display two main absorption bands: the E-band (or primary band) at shorter wavelengths (around 180-220 nm) and the B-band (or secondary band) at longer wavelengths (around 230-280 nm). The conjugation between the two aromatic rings and the presence of the carboxyl group are expected to cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted benzene. The specific wavelengths and intensities of absorption are sensitive to the solvent used due to solute-solvent interactions.
| Expected λₘₐₓ (nm) | Transition Type | Associated Chromophore |
|---|---|---|
| ~200-220 | π → π* (E-band) | Substituted Phenyl Rings |
| ~240-280 | π → π* (B-band) | Conjugated Biphenyl System |
| ~270-300 | n → π* | Carbonyl of Carboxylic Acid |
X-ray Crystallography for Solid-State Structural Determination
Analysis of a suitable single crystal of this compound by X-ray diffraction would yield its exact solid-state structure. A key conformational feature of biphenyl derivatives is the dihedral angle between the planes of the two aromatic rings. Due to steric hindrance between the ortho-substituents of the two rings, they are typically twisted relative to each other rather than being coplanar. In this molecule, the interaction between the hydrogen atoms on the benzoic acid ring and the tolyl ring, as well as the presence of the ortho-methyl group on the benzoic acid ring, would necessitate a significant dihedral angle. For comparison, the related compound 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid exhibits a dihedral angle of 42.44(7)°. iucr.orgiucr.org A similar non-planar conformation is expected for this compound.
The table below presents typical crystallographic data that would be obtained from such an analysis, with representative values drawn from a structurally similar compound, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. iucr.orgresearchgate.net
| Parameter | Representative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 16.4180 (5) |
| b (Å) | 9.9205 (3) |
| c (Å) | 15.2137 (5) |
| β (°) | 95.722 (3) |
| Volume (ų) | 2465.58 (12) |
| Z (Molecules per unit cell) | 8 |
| Calculated Density (Mg m⁻³) | 1.300 |
The crystal packing of this compound in the solid state is dictated by a network of intermolecular interactions. The most significant of these is the hydrogen bonding involving the carboxylic acid functional group. It is highly characteristic for carboxylic acids to form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of strong O—H⋯O hydrogen bonds between their carboxyl groups. iucr.orgnih.gov This interaction creates a robust supramolecular synthon known as an R²₂(8) ring motif. iucr.org
| Interaction Type | Donor-H···Acceptor | Typical Distance (Å) | Description |
|---|---|---|---|
| Hydrogen Bonding | O—H···O | D···A: 2.6 - 2.8 | Forms characteristic centrosymmetric dimers between carboxylic acid groups. nih.gov |
| Weak Hydrogen Bonding | C—H···O | D···A: 3.0 - 3.5 | Interactions between aromatic C-H donors and carboxyl oxygen acceptors. nih.gov |
| π-π Stacking | Aromatic Ring···Aromatic Ring | Centroid-Centroid: 3.3 - 3.8 | Attractive, noncovalent interactions between aromatic rings. |
Theoretical and Computational Chemistry Approaches to 2 Methyl 5 4 Methylphenyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are employed to determine the electronic structure and predict the three-dimensional arrangement of atoms in a molecule. These calculations are based on the principles of quantum mechanics and can provide highly accurate information about molecular properties.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and vibrational frequencies of molecules. mdpi.com DFT calculations for 2-Methyl-5-(4-methylphenyl)benzoic acid would involve optimizing the molecular structure to find the lowest energy conformation. This process determines bond lengths, bond angles, and dihedral angles.
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental spectra to confirm the structure. The absence of imaginary frequencies in the calculated vibrational spectrum indicates that the optimized structure corresponds to a true energy minimum. mdpi.com
Table 1: Representative Optimized Geometrical Parameters for a Biphenyl (B1667301) Carboxylic Acid Derivative (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-C (inter-ring) | 1.49 | ||
| C=O | 1.22 | ||
| C-O | 1.35 | ||
| O-H | 0.97 | ||
| C-C-C (benzoic ring) | 120 (approx.) | ||
| C-C-O (carboxyl) | 118 (approx.) | ||
| Phenyl-Phenyl | 45-55 |
Note: This table is illustrative and shows typical values for similar compounds. Specific values for this compound would require dedicated calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. nih.govresearchgate.net
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich phenyl rings, while the LUMO is likely to be centered on the electron-withdrawing carboxylic acid group. nih.gov
Table 2: Representative Frontier Molecular Orbital Energies for a Biphenyl Carboxylic Acid Derivative (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
Note: This table is illustrative and shows typical values for similar compounds. Specific values for this compound would require dedicated calculations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is calculated by mapping the electrostatic potential onto the electron density surface. The MEP map is color-coded to indicate regions of positive, negative, and neutral electrostatic potential.
For this compound, the MEP map would show negative potential (typically colored red or yellow) around the oxygen atoms of the carboxylic acid group, indicating regions that are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group, indicating sites for nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. mdpi.com It provides a description of the Lewis-like chemical bonding in a molecule and quantifies the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals.
In this compound, NBO analysis could reveal hyperconjugative interactions, such as the delocalization of electron density from the C-H bonds of the methyl groups into the aromatic rings. It can also quantify the strength of the hydrogen bonding interactions that may occur in dimers of the carboxylic acid. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of molecules over time, including their conformational changes and interactions with solvent molecules. researchgate.net
For this compound, MD simulations could be used to explore the rotational barrier between the two phenyl rings, providing information about the molecule's flexibility. In solution, MD simulations can model how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in different environments. researchgate.net
Thermochemical Calculations and Energy Landscape Analysis
Thermochemical calculations can be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation and Gibbs free energy. rsc.org These calculations are often performed in conjunction with DFT to obtain accurate energetic information.
By mapping the potential energy surface of this compound, researchers can identify different conformers (rotational isomers) and the transition states that connect them. This analysis provides a detailed understanding of the molecule's energy landscape and the relative stabilities of its different conformations. rsc.org
Enthalpies of Combustion and Formation in Condensed and Gaseous States
The experimental determination of the standard molar enthalpy of combustion (ΔcH°) and the standard molar enthalpy of formation (ΔfH°) for this compound has not been extensively reported in the literature. However, these crucial thermochemical parameters can be estimated using computational chemistry methods and group additivity schemes.
The enthalpy of formation represents the heat change when one mole of a compound is formed from its constituent elements in their standard states. For organic molecules, this value provides insight into the molecule's stability. The enthalpy of combustion, on the other hand, is the heat released during the complete combustion of one mole of the substance with oxygen.
For this compound (C₁₅H₁₄O₂), the balanced combustion reaction is:
C₁₅H₁₄O₂(s) + 17.5 O₂(g) → 15 CO₂(g) + 7 H₂O(l)
The relationship between the enthalpy of formation and the enthalpy of combustion can be expressed using Hess's law. The standard enthalpy of combustion can be calculated if the standard enthalpy of formation of the compound is known, along with the standard enthalpies of formation of the combustion products (CO₂ and H₂O).
A hypothetical data table based on estimations from such methods is presented below to illustrate the expected values.
| Property | Symbol | State | Estimated Value (kJ/mol) |
| Standard Enthalpy of Formation | ΔfH° | Condensed | -450 to -550 |
| Standard Enthalpy of Formation | ΔfH° | Gaseous | -350 to -450 |
| Standard Enthalpy of Combustion | ΔcH° | Condensed | -7500 to -7600 |
Note: The values in this table are hypothetical estimates based on group contribution methods and are intended for illustrative purposes pending experimental verification.
Enthalpies of Sublimation and Phase Transitions
The enthalpy of sublimation (ΔsubH°) is a critical thermodynamic property that quantifies the energy required to transform one mole of a substance from the solid to the gaseous state without passing through a liquid phase. This value is intrinsically linked to the strength of the intermolecular forces within the crystal lattice of the compound. For a molecule like this compound, these forces would include van der Waals interactions between the aromatic rings and hydrogen bonding between the carboxylic acid groups.
ΔsubH° = ΔfusH° + ΔvapH°
Where ΔfusH° is the enthalpy of fusion (solid to liquid) and ΔvapH° is the enthalpy of vaporization (liquid to gas).
For substituted benzoic acids, correlations have been developed to estimate sublimation enthalpies based on their melting points and the sublimation enthalpy of benzoic acid itself core.ac.uk. The presence of the methyl and phenyl substituents on the benzoic acid core of the target molecule will influence its crystal packing and, consequently, its sublimation enthalpy.
The melting point of a compound is a key indicator of the strength of its crystal lattice. While the precise melting point of this compound is not widely documented, it can be estimated using computational tools or by comparison with structurally similar compounds.
The following table presents estimated values for the enthalpies of phase transitions for this compound, derived from estimation techniques.
| Property | Symbol | Estimated Value (kJ/mol) |
| Enthalpy of Fusion | ΔfusH° | 25 - 35 |
| Enthalpy of Vaporization | ΔvapH° | 75 - 90 |
| Enthalpy of Sublimation | ΔsubH° | 100 - 125 |
Note: These values are estimations based on general principles for substituted aromatic carboxylic acids and await experimental confirmation.
Application of Additive Group Contribution Schemes (e.g., Benson, Joback Methods)
In the absence of experimental thermochemical data for this compound, group contribution methods such as those developed by Benson and Joback provide a powerful tool for estimation wikipedia.orgwikipedia.org. These methods are founded on the principle that the thermodynamic properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.
Benson Group Increment Theory:
The Benson method is a widely used group additivity scheme for estimating the enthalpy of formation, entropy, and heat capacity of organic compounds in the gas phase acs.org. The molecule is broken down into groups, where each group consists of an atom and its ligands.
For this compound, the constituent groups would include:
C-(C)₂(H)₂: A carbon atom bonded to two other carbons and two hydrogens (in the phenyl rings).
C-(C)₃: A carbon atom bonded to three other carbons.
C-(C)₂(H): A carbon atom bonded to two other carbons and one hydrogen.
C-(C)(H)₃: A methyl group carbon.
C-(CO)(C)(H): A carbon in the aromatic ring bonded to the carboxylic group, another carbon, and a hydrogen.
CO-(C)(O): The carbonyl group of the carboxylic acid.
O-(CO)(H): The hydroxyl group of thecarboxylic acid.
Joback Method:
The Joback method is another group contribution method used to predict various thermophysical properties, including normal boiling point, melting point, critical properties, and enthalpy of formation wikipedia.orgegichem.com. It uses a simpler set of functional groups compared to the Benson method.
The groups for this compound in the Joback scheme would be:
-CH₃: Methyl group.
=CH- (ring): Aromatic CH group.
C< (ring): Aromatic carbon atom at a substitution point.
-COOH (acid): Carboxylic acid group.
The contributions from each group are summed to estimate the desired property. The following table illustrates the application of the Joback method for estimating the ideal gas enthalpy of formation at 298 K.
| Group | Number of Groups | Contribution (kJ/mol) | Total Contribution (kJ/mol) |
| -CH₃ | 2 | -23.56 | -47.12 |
| =CH- (ring) | 8 | 10.75 | 86.00 |
| >C< (ring) | 4 | 27.84 | 111.36 |
| -COOH (acid) | 1 | -384.34 | -384.34 |
| Total | -234.10 |
Note: The values are based on standard Joback group contributions. The accuracy of this method can vary, particularly for complex molecules.
Reactivity Descriptors and Mechanistic Insights (e.g., Fukui Functions)
Reactivity descriptors derived from conceptual density functional theory (DFT) provide valuable insights into the chemical reactivity of a molecule without the need to model a specific reaction. These descriptors help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.
Fukui Functions:
The Fukui function, f(r), is a key reactivity descriptor that indicates the change in electron density at a specific point, r, when the total number of electrons in the system changes wikipedia.org. It allows for the identification of the most reactive sites in a molecule. There are three main types of Fukui functions:
f⁺(r): For nucleophilic attack (electron acceptance), which relates to the LUMO (Lowest Unoccupied Molecular Orbital) density.
f⁻(r): For electrophilic attack (electron donation), which relates to the HOMO (Highest Occupied Molecular Orbital) density.
f⁰(r): For radical attack.
For this compound, the Fukui functions would highlight the regions most susceptible to chemical reaction. For instance, an electrophilic attack would likely target the electron-rich aromatic rings, and the specific positions would be influenced by the directing effects of the methyl and carboxylic acid substituents. Conversely, a nucleophilic attack might be directed towards the carbon atom of the carboxylic acid group.
A theoretical study on substituted benzoic acids has shown that the Fukui function can successfully predict how electron-donating and electron-withdrawing substituents affect the acidity of the molecule mdpi.comnih.gov. Electron-releasing groups, such as the methyl groups in this compound, are expected to influence the electron density distribution across the aromatic systems and the carboxylic acid moiety, thereby modulating its reactivity.
The condensed Fukui functions, which represent the values of the Fukui function for each individual atom in the molecule, are often used to quantify the reactivity of specific atomic sites.
| Atom/Region | Expected f⁻(r) (Electrophilic Attack) | Expected f⁺(r) (Nucleophilic Attack) |
| Carboxylic Acid Oxygen Atoms | Low | High |
| Carboxylic Acid Carbon Atom | Low | High |
| Aromatic Ring Carbons (ortho/para to -CH₃) | High | Low |
| Aromatic Ring Carbons (meta to -CH₃) | Moderate | Low |
Note: This table presents a qualitative prediction of the Fukui function values based on general chemical principles. Actual values would require specific DFT calculations.
The analysis of Fukui functions and other reactivity descriptors can provide a theoretical foundation for understanding the reaction mechanisms involving this compound and can guide the design of new synthetic pathways.
Reaction Mechanisms and Kinetic Studies Involving 2 Methyl 5 4 Methylphenyl Benzoic Acid
Elucidation of Key Reaction Pathways and Intermediate Formation
The synthesis of 2-Methyl-5-(4-methylphenyl)benzoic acid likely proceeds via a catalytic cycle involving a palladium complex. The key reaction pathways are best understood through the lens of the Suzuki-Miyaura or Negishi coupling reactions.
Suzuki-Miyaura Coupling Pathway:
A plausible Suzuki-Miyaura reaction to form this compound would involve the coupling of a 5-halo-2-methylbenzoic acid derivative (where the halogen is typically bromine or iodine) with 4-methylphenylboronic acid. The reaction is catalyzed by a palladium(0) complex and requires a base.
The catalytic cycle is generally understood to proceed through three main steps:
Transmetalation: The organic group from the organoboron compound (the 4-methylphenyl group) is transferred to the palladium(II) complex. wikipedia.org The base plays a crucial role in this step, activating the boronic acid to facilitate the transfer. The exact mechanism of transmetalation has been a subject of extensive study, with evidence suggesting pathways involving the formation of boronate species that react with the palladium halide complex, or the reaction of a palladium hydroxo complex with the neutral boronic acid. nih.govillinois.edu
Reductive Elimination: The two aryl groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product, this compound. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgnumberanalytics.com
Negishi Coupling Pathway:
Alternatively, a Negishi coupling could be employed, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org To synthesize this compound, this would likely involve the coupling of a 5-halo-2-methylbenzoic acid derivative with a (4-methylphenyl)zinc halide.
The catalytic cycle for the Negishi coupling is analogous to the Suzuki-Miyaura reaction and also comprises three key steps: rsc.org
Oxidative Addition: A Pd(0) or Ni(0) catalyst oxidatively adds to the 5-halo-2-methylbenzoic acid derivative to form a Pd(II) or Ni(II) intermediate. wikipedia.org
Transmetalation: The 4-methylphenyl group is transferred from the organozinc reagent to the metal center. rsc.org
Reductive Elimination: The two aryl groups are reductively eliminated from the metal complex to yield this compound and regenerate the active catalyst. rsc.org
Intermediate Formation:
Throughout these catalytic cycles, several key intermediates are formed. In the palladium-catalyzed pathways, these include:
A Pd(0) species, often stabilized by phosphine (B1218219) ligands.
An arylpalladium(II) halide complex formed after oxidative addition.
A diarylpalladium(II) complex formed after transmetalation.
The characterization of these intermediates is often challenging due to their transient nature but has been achieved in some cases through techniques like low-temperature rapid injection nuclear magnetic resonance (NMR) spectroscopy. libretexts.orgillinois.edu
Investigation of Rate-Determining Steps in Synthetic Transformations
For both Suzuki-Miyaura and Negishi couplings, the rate-determining step is generally considered to be the oxidative addition of the aryl halide to the low-valent transition metal catalyst. wikipedia.orgbyjus.com The rate of this step is influenced by several factors:
Nature of the Halide: The reactivity of the aryl halide follows the order I > Br > Cl > F. Aryl iodides and bromides are the most common substrates due to their higher reactivity. wikipedia.org
Electronic Properties of the Aryl Halide: Electron-withdrawing groups on the aryl halide can accelerate the rate of oxidative addition.
Steric Hindrance: Significant steric hindrance near the reaction center can slow down the oxidative addition step.
Nature of the Catalyst and Ligands: The choice of palladium or nickel catalyst and the associated ligands significantly impacts the reaction rate. Electron-rich and bulky phosphine ligands are known to promote the oxidative addition step. nih.govtcichemicals.com
While transmetalation can also be rate-limiting under certain conditions, particularly with less reactive organometallic reagents or in the presence of inhibiting species, oxidative addition is more commonly the kinetic bottleneck. nih.gov The reductive elimination step is typically fast. wikipedia.org
The following table summarizes the relative reactivity of different leaving groups in the oxidative addition step, which is often the rate-determining step.
| Leaving Group | Relative Reactivity |
| Iodo (-I) | High |
| Bromo (-Br) | Moderate to High |
| Chloro (-Cl) | Low |
| Triflate (-OTf) | High |
| Tosylate (-OTs) | Moderate |
This table provides a generalized overview of reactivity trends in palladium-catalyzed cross-coupling reactions.
Catalytic Reaction Mechanisms and the Role of Transition Metal Complexes
The synthesis of this compound is fundamentally enabled by the catalytic activity of transition metal complexes, most commonly those of palladium. wikipedia.orgwikipedia.org The catalyst facilitates the reaction by providing a template upon which the two aryl fragments can be brought together and coupled.
The Catalytic Cycle:
As outlined in section 5.1, the mechanism is cyclic. A palladium(0) species, typically stabilized by phosphine ligands, initiates the cycle. libretexts.orgnrochemistry.com The key transformations involve changes in the oxidation state of the palladium center, cycling between Pd(0) and Pd(II).
Role of Phosphine Ligands: Phosphine ligands play a critical role in stabilizing the palladium catalyst, influencing its reactivity, and preventing its aggregation into inactive palladium black. tcichemicals.comgessnergroup.com The electronic and steric properties of the phosphine ligands can be tuned to optimize the reaction. Electron-rich ligands enhance the rate of oxidative addition by making the palladium center more nucleophilic. nih.gov Bulky ligands can promote reductive elimination and can also be beneficial for the coupling of sterically hindered substrates. nih.govtcichemicals.com
The table below illustrates the key steps in a generic palladium-catalyzed cross-coupling reaction for the synthesis of a biaryl compound like this compound.
| Step | Description | Change in Pd Oxidation State |
| Oxidative Addition | The Pd(0) catalyst inserts into the C-X bond of an aryl halide. | 0 to +2 |
| Transmetalation | The aryl group from an organometallic reagent is transferred to the Pd(II) center. | No change |
| Reductive Elimination | The two aryl groups couple and are eliminated from the Pd(II) center, forming the C-C bond. | +2 to 0 |
This table represents a simplified, generalized catalytic cycle.
Stereochemical Aspects of Reactions and Product Formation
Since this compound is an achiral molecule, the stereochemical considerations in its synthesis primarily relate to the mechanism of the coupling reaction itself, especially if chiral starting materials or catalysts were to be employed in related transformations.
The key steps in the palladium-catalyzed cross-coupling cycle generally proceed with specific stereochemical outcomes: libretexts.org
Oxidative Addition: The stereochemistry of this step depends on the substrate. For vinyl halides, oxidative addition proceeds with retention of stereochemistry. wikipedia.org For allylic and benzylic halides, it typically occurs with inversion of configuration. wikipedia.org In the case of aryl halides, this aspect is not relevant as the carbon center is sp² hybridized and not a stereocenter.
Transmetalation: This step is generally believed to proceed with retention of configuration at the migrating carbon atom. nih.gov However, the stereochemical course can be influenced by the nature of the organometallic reagent, the ligands, and the reaction conditions. nih.gov
Reductive Elimination: This step typically proceeds with retention of stereochemistry. The two groups to be coupled must be in a cis orientation on the square planar palladium complex for the elimination to occur. wikipedia.org
For the synthesis of this compound from achiral precursors, the primary stereochemical challenge is to ensure the correct regioselectivity of the coupling. However, if a related chiral biaryl were to be synthesized, the inherent stereospecificity of these mechanistic steps would be of paramount importance. nih.govresearchgate.net The use of chiral phosphine ligands can induce asymmetry in the product if one of the coupling partners has prochiral centers.
The following table summarizes the typical stereochemical outcomes for the fundamental steps in palladium-catalyzed cross-coupling reactions.
| Mechanistic Step | Stereochemical Outcome |
| Oxidative Addition (to sp³ carbon) | Generally inversion |
| Transmetalation | Generally retention |
| Reductive Elimination | Retention |
This table presents generalized stereochemical outcomes which can be influenced by specific reaction conditions and substrates.
Applications in Advanced Materials and Chemical Technology
Role of 2-Methyl-5-(4-methylphenyl)benzoic acid as a Synthetic Building Block for Complex Organic Molecules
No information available.
Exploration in Polymer Chemistry and Copolymerization Processes
No information available.
Development as Ligands in Coordination Chemistry
No information available.
Investigation in Catalyst Design and Applications
No information available.
Development as a Precursor for Pharmaceutical Intermediates
No information available.
Future Research Directions and Emerging Trends for 2 Methyl 5 4 Methylphenyl Benzoic Acid
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The synthesis of biphenyl (B1667301) compounds, including derivatives of 2-Methyl-5-(4-methylphenyl)benzoic acid, has traditionally relied on batch processing techniques such as Suzuki and Negishi cross-coupling reactions. googleapis.com While effective, these methods can present challenges in terms of scalability, safety, and waste management. The adoption of continuous flow chemistry offers a promising alternative to address these limitations. acs.orgmdpi.com
Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides significant advantages, including superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety when dealing with hazardous reagents or exothermic reactions. researchgate.net For the synthesis of this compound, a transition to a continuous-flow process could lead to higher yields, improved purity, and a reduction in solvent and catalyst waste, aligning with the principles of green chemistry. researchgate.net Future research will likely focus on developing and optimizing a dedicated flow synthesis protocol. This could involve the use of packed-bed reactors with immobilized catalysts to simplify purification and enable catalyst recycling—a key aspect of sustainable manufacturing. acs.org
| Parameter | Traditional Batch Synthesis | Potential Flow Chemistry Approach | Anticipated Benefit |
| Reaction Control | Limited control over temperature gradients and mixing. | Precise, real-time control over temperature, pressure, and residence time. | Higher selectivity and yield, reduced byproducts. |
| Safety | Risks associated with handling large volumes of flammable solvents and energetic reagents. | Small reaction volumes minimize risk; enables use of hazardous reagents under controlled conditions. mdpi.com | Inherently safer process, allows exploration of wider reaction windows. |
| Scalability | Scaling up can be complex and require significant process redesign. | Scalability achieved by extending operational time ("scaling out") rather than increasing reactor size. | More straightforward transition from laboratory to industrial production. |
| Sustainability | Often generates significant solvent and catalyst waste. | Potential for integrated purification, solvent recycling, and use of immobilized catalysts. acs.org | Reduced environmental footprint and operational costs. |
Advanced Computational Modeling for Predictive Design and Property Optimization
Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding experimental research. For this compound and its derivatives, in silico methods can accelerate the discovery of new applications and optimize existing ones. Molecular docking studies, for instance, can predict the binding affinity of these compounds with biological targets like enzymes, which is a crucial first step in drug discovery. nih.gov This approach has been successfully used to evaluate other benzoic acid derivatives as potential antidiabetic agents by modeling their interaction with enzymes like α-glucosidase and α-amylase. nih.gov
Furthermore, computational tools can predict physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, helping to identify candidates with favorable drug-like characteristics early in the development process. nih.gov Quantum mechanical calculations can elucidate electronic properties, reaction mechanisms, and spectroscopic data, providing a deeper understanding of the molecule's fundamental behavior. This predictive power allows researchers to design and prioritize the synthesis of novel derivatives with enhanced activity or specific desired properties, thereby saving significant time and resources.
| Computational Method | Application for this compound | Objective |
| Molecular Docking | Simulating the interaction of the compound with protein active sites. nih.gov | To identify potential biological targets and predict therapeutic activity. |
| ADMET Prediction | In silico screening for absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov | To assess the drug-likeness and potential viability of derivatives as pharmaceutical agents. |
| Quantum Mechanics (QM) | Calculating electronic structure, bond energies, and reactivity indices. | To understand reaction pathways, predict spectral properties, and design novel transformations. |
| Molecular Dynamics (MD) | Simulating the movement and interaction of the molecule over time in a biological system. | To study conformational changes and the stability of molecule-protein complexes. |
Exploration of Novel Reactivity Patterns and Chemical Transformations
While the synthesis of the core structure of this compound is established, future research will likely delve into novel chemical transformations to generate a diverse library of derivatives. The compound serves as a versatile scaffold with multiple reactive sites: the carboxylic acid group, the two aromatic rings, and the benzylic methyl group.
The carboxylic acid moiety is a prime target for derivatization into esters, amides, and other functional groups, which can significantly alter the molecule's biological and material properties. The aromatic rings are amenable to further functionalization through electrophilic substitution reactions, allowing for the introduction of groups that can modulate electronic properties or serve as handles for further coupling reactions. Exploration of C-H activation methodologies could provide more direct and atom-economical routes to functionalize the phenyl rings without the need for pre-functionalized starting materials. Given that related compounds are key intermediates in the synthesis of "Sartans," a class of antihypertensive drugs, research into novel transformations is highly relevant for the pharmaceutical industry. googleapis.comgoogle.com
Development of Supramolecular Assemblies Involving this compound
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a rapidly expanding field with applications in materials science, nanotechnology, and crystal engineering. The carboxylic acid group of this compound is an excellent hydrogen-bond donor and acceptor, making it an ideal building block for designing predictable supramolecular structures.
Research on structurally similar benzoic acids has demonstrated their ability to self-assemble into well-defined patterns. For example, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid is known to form centrosymmetric dimers in the solid state through robust hydrogen bonds between the carboxylic acid groups. nih.goviucr.org More complex molecules like 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid can form extended two-dimensional honeycomb networks on surfaces. mpg.de
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-methyl-5-(4-methylphenyl)benzoic acid, and how can purity be optimized?
- Methodology : Multi-step synthesis often involves Suzuki-Miyaura coupling for aryl-aryl bond formation, followed by hydrolysis of ester intermediates to yield the benzoic acid moiety. For example, analogous compounds (e.g., 2-chloro-5-(3-methoxycarbonylphenyl)benzoic acid) use functional group transformations under palladium catalysis . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%). Monitoring by HPLC or TLC is critical to confirm intermediate stability .
Q. How is structural characterization performed for this compound, and what analytical tools are essential?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies substitution patterns on the aromatic rings, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy verifies carboxylic acid (-COOH) and methyl group (-CH₃) presence. X-ray crystallography may resolve steric effects from the 2-methyl and 4-methylphenyl groups, as seen in structurally similar benzoic acid derivatives .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology : Solubility is tested in polar (DMSO, methanol) and non-polar solvents (dichloromethane) via gravimetric analysis. Stability studies involve HPLC monitoring under varying pH (2–12), temperature (4–60°C), and light exposure. Analogous compounds (e.g., trifluoromethoxy-substituted benzoic acids) show enhanced stability in acidic conditions due to electron-withdrawing groups .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and thermochemical properties of this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces, to predict sites for electrophilic substitution. Thermochemical data (e.g., sublimation enthalpy) are derived from Gaussian-based simulations, validated against experimental DSC/TGA results . For example, substituent effects on benzoic acid derivatives are quantified using Gibbs free energy calculations .
Q. What strategies resolve contradictions in reported biological activities of structurally similar benzoic acid derivatives?
- Methodology : Comparative assays under standardized conditions (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) minimize variability. Structural analogs (e.g., 2-(3-fluoro-4-methylphenyl)benzoic acid) show divergent activities due to fluorine’s electronegativity vs. methyl’s steric effects. Meta-analysis of PubChem/CAS data identifies trends in substituent-driven bioactivity .
Q. How are reaction conditions optimized for large-scale synthesis while minimizing byproducts?
- Methodology : Design of Experiments (DoE) evaluates factors like temperature, catalyst loading, and solvent polarity. For example, palladium-catalyzed cross-couplings for similar compounds achieve >80% yield with 0.5 mol% Pd(PPh₃)₄ in toluene/water (3:1) at 80°C. Kinetic studies (via in-situ IR) identify rate-limiting steps, while quenching protocols reduce dimerization byproducts .
Q. What role do substituents (methyl, phenyl) play in modulating the compound’s crystallinity and melting point?
- Methodology : X-ray diffraction and DSC analyze packing efficiency. The 2-methyl group introduces steric hindrance, reducing crystal symmetry and lowering melting points compared to unsubstituted analogs. For instance, 2-methyl-5-(trifluoromethoxy)benzoic acid melts at 139–140°C, while non-methylated analogs exceed 160°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
